4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine

Medicinal Chemistry Lead Optimization ADME Prediction

Choose 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine (≥98%) for CNS-focused medicinal chemistry. With XLogP3 2.1 & TPSA 29 Ų, its 3,3-difluoroazetidine ring is a metabolically stable N,N-dimethylamino bioisostere, boosting CNS exposure without H-bond donors. Direct replacement with non-fluorinated analogs risks ADME profile shifts; this scaffold ensures target engagement & BBB penetration in kinase programs. Ideal for building fluorescent probe libraries.

Molecular Formula C7H6ClF2N3
Molecular Weight 205.59 g/mol
CAS No. 2091158-74-4
Cat. No. B1476306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine
CAS2091158-74-4
Molecular FormulaC7H6ClF2N3
Molecular Weight205.59 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC(=NC=N2)Cl)(F)F
InChIInChI=1S/C7H6ClF2N3/c8-5-1-6(12-4-11-5)13-2-7(9,10)3-13/h1,4H,2-3H2
InChIKeyIAHBSAVQAXKMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine – Key Physicochemical and Structural Baseline for Procurement Decisions


4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine (CAS 2091158‑74‑4) is a heterocyclic building block belonging to the azetidinyl‑pyrimidine class, characterized by a pyrimidine core substituted at the 4‑position with chlorine and at the 6‑position with a 3,3‑difluoroazetidine ring [REFS‑1]. With a molecular formula of C₇H₆ClF₂N₃ and a molecular weight of 205.59 g mol⁻¹, it features a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 29 Ų, parameters that define its solubility, permeability, and reactivity profile [REFS‑1, REFS‑2]. The compound is supplied as a research chemical with typical purity ≥ 95 % (some vendors offer 98 %) [REFS‑2].

Why Simple Azetidinyl‑Pyrimidine Analogues Cannot Replace 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine


Within the azetidinyl‑pyrimidine family, subtle structural modifications produce large differences in electronic character, conformational bias, and target engagement that cannot be compensated by a simple swap [REFS‑1]. The 3,3‑difluoroazetidine moiety is known to act as a metabolically stable surrogate for the N,N‑dimethylamino group while simultaneously altering the pKₐ, dipole moment, and hydrogen‑bond‑acceptor capacity of the appended ring [REFS‑1]. Consequently, an unfluorinated azetidine analogue or a differently substituted pyrimidine isomer will exhibit a distinct absorption, distribution, metabolism, and excretion (ADME) signature and off‑target profile, making direct replacement without re‑optimization of the downstream candidate highly risky [REFS‑1, REFS‑2].

Quantified Differentiation of 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine Against Its Closest Analogues


Molecular Weight Shift Relative to Non‑Fluorinated Analogue

The target compound (C₇H₆ClF₂N₃, MW = 205.59 g mol⁻¹) is 36 % heavier than its direct non‑fluorinated comparator 4‑(azetidin‑1‑yl)‑6‑chloropyrimidine (C₇H₈ClN₃, MW = 169.61 g mol⁻¹) [REFS‑1, REFS‑2]. This mass increment arises from the replacement of two hydrogen atoms by fluorine atoms on the azetidine ring, which provides a useful liquid‑chromatography–mass‑spectrometry (LC‑MS) handle and alters the compound’s permeability‑to‑efflux ratio without introducing additional rotatable bonds [REFS‑1].

Medicinal Chemistry Lead Optimization ADME Prediction

Lipophilicity (XLogP3) Differentiation

The computed partition coefficient (XLogP3) of 4‑chloro‑6‑(3,3‑difluoroazetidin‑1‑yl)pyrimidine is 2.1, whereas the non‑fluorinated analogue 4‑(azetidin‑1‑yl)‑6‑chloropyrimidine has an XLogP3 of 1.0 [REFS‑1, REFS‑2]. The 1.1‑log‑unit increase corresponds to a ~12.6‑fold higher theoretical partition into n‑octanol, indicating substantially enhanced membrane permeation potential [REFS‑1].

Physicochemical Properties Drug Design Permeability

Hydrogen‑Bond‑Acceptor Capacity

The target compound possesses five hydrogen‑bond‑acceptor (HBA) sites (three from the pyrimidine nitrogens and two from the gem‑difluoro group), compared with only three HBA sites in the non‑fluorinated analogue [REFS‑1, REFS‑2]. The additional acceptors increase water solubility and can reinforce target‑binding through extra polar contacts, while also raising the risk of P‑glycoprotein recognition [REFS‑1].

Molecular Recognition Solubility Crystal Engineering

Topological Polar Surface Area (TPSA)

The TPSA of the target compound is 29 Ų, identical to that of the non‑fluorinated analogue because fluorine substitution does not introduce additional heteroatom connectivity [REFS‑1, REFS‑2]. However, when combined with the higher XLogP3, the TPSA‑lipophilicity vector shifts into a more favorable region for blood‑brain‑barrier penetration, as indicated by the CNS‑MPO desirability score [REFS‑1].

Drug‑Likeness CNS Penetration Bioavailability

Biological Impact of 3,3‑Difluoroazetidine Substitution: Class‑Level Inference from Puromycin Analogues

In the thieno[3,4‑d]pyrimidine‑based puromycin analogue series, replacing the N,N‑dimethylamino group with a 3,3‑difluoroazetidine ring preserved translation‑inhibition activity (bactericidal efficacy comparable to natural puromycin) while endowing the molecule with inherent emissivity for live‑cell imaging [REFS‑1]. This observation demonstrates that the 3,3‑difluoroazetidine moiety is not merely a passive substituent but an active participant in modulating both pharmacodynamics and photophysical properties [REFS‑1].

Fluorescent Probes Translation Inhibition Bioisosterism

High‑Value Application Scenarios for 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine Based on Quantitative Differentiation


Fragment‑Based Drug Discovery (FBDD) Targeting CNS‑Penetrant Kinase Inhibitors

The compound’s combination of moderate lipophilicity (XLogP3 = 2.1), low TPSA (29 Ų), and a chloro leaving group for late‑stage diversification makes it an ideal fragment for targeting kinases requiring blood‑brain‑barrier penetration [REFS‑1]. Medicinal chemists can leverage the 1.1‑log‑unit lipophilicity advantage over the non‑fluorinated analogue (XLogP3 = 1.0) to optimize CNS exposure without introducing additional H‑bond donors [REFS‑1, REFS‑2].

Development of Fluorescent Chemical Probes for Live‑Cell Imaging

Based on the class‑level demonstration that 3,3‑difluoroazetidine imparts inherent emissivity while maintaining biological function, this pyrimidine building block can serve as a precursor for generating fluorescent ligands for target‑engagement studies in living cells [REFS‑3]. The difluoroazetidine ring simultaneously acts as a bioisostere for the dimethylamino pharmacophore and as a fluorophore, bypassing the need for bulky external dye conjugation [REFS‑3].

Structure–Activity‑Relationship (SAR) Studies on Pyrimidine‑Based Enzyme Inhibitors

The well‑defined difference in HBA count (5 vs. 3) and molecular weight (+36 Da) relative to the non‑fluorinated comparator allows systematic exploration of electronic effects on target affinity and selectivity [REFS‑1, REFS‑2]. Libraries built on this core can map the contribution of the gem‑difluoro motif to binding‑site complementarity, metabolic stability, and off‑target activity [REFS‑1].

Quote Request

Request a Quote for 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.